2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid 2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17313404
InChI: InChI=1S/C19H15BrN2O4/c20-12-6-7-15-13(9-12)14(10-21-15)17(23)18(24)22-16(19(25)26)8-11-4-2-1-3-5-11/h1-7,9-10,16,21H,8H2,(H,22,24)(H,25,26)
SMILES:
Molecular Formula: C19H15BrN2O4
Molecular Weight: 415.2 g/mol

2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid

CAS No.:

Cat. No.: VC17313404

Molecular Formula: C19H15BrN2O4

Molecular Weight: 415.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid -

Specification

Molecular Formula C19H15BrN2O4
Molecular Weight 415.2 g/mol
IUPAC Name 2-[[2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C19H15BrN2O4/c20-12-6-7-15-13(9-12)14(10-21-15)17(23)18(24)22-16(19(25)26)8-11-4-2-1-3-5-11/h1-7,9-10,16,21H,8H2,(H,22,24)(H,25,26)
Standard InChI Key BGVUEMFLCLYMKH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

The compound features a 5-bromoindole core linked via a 2-oxoacetamido bridge to a 3-phenylpropanoic acid moiety . The indole ring system, a privileged structure in medicinal chemistry, is substituted at the 3-position with a ketone-bearing acetamide group. This group connects to a chiral phenylalanine-derived side chain, introducing stereochemical complexity. The bromine atom at the 5-position of the indole ring enhances electron-withdrawing properties, influencing both reactivity and intermolecular interactions .

Spectroscopic Identification

Key spectral features include:

  • IR Spectroscopy: Expected absorption bands at ~3300 cm1^{-1} (N-H stretch), 1700-1750 cm1^{-1} (C=O stretching of carboxylic acid and amide), and 600-800 cm1^{-1} (C-Br vibration).

  • NMR Analysis: The 1H^1\text{H} NMR spectrum would show characteristic indole proton signals between δ 7.2-7.8 ppm, with distinct splitting patterns for the diastereotopic protons on the chiral center .

Physicochemical Data

PropertyValue
Molecular FormulaC19_{19}H15_{15}BrN2_{2}O4_{4}
Molecular Weight415.2 g/mol
CAS Number97500-76-0
SolubilityLimited in H2_2O; soluble in DMSO, DMF
StabilitySensitive to prolonged light exposure

Data compiled from multiple sources .

Synthetic Methodology

Condensation Reaction Pathway

The primary synthesis route involves a three-step process:

  • 5-Bromoindole Activation: Bromination at the 5-position of indole using N-bromosuccinimide under radical conditions .

  • Oxoacetamide Formation: Reaction of activated indole with oxalyl chloride to generate 2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl chloride .

  • Amide Coupling: Nucleophilic acyl substitution with L-phenylalanine derivatives using coupling agents like HATU or EDCI .

The reaction typically proceeds with moderate yields (45-60%), requiring purification via reverse-phase HPLC to achieve >95% purity.

Stereochemical Considerations

The chiral center at the β-carbon of the phenylpropanoic acid moiety introduces diastereomerism. Asymmetric synthesis approaches using chiral auxiliaries or enzymatic resolution methods are often employed to control stereochemistry .

Biochemical Applications

Pharmacokinetic Optimization

Deuteration strategies at metabolically vulnerable positions (e.g., α to carbonyl groups) could enhance metabolic stability, as demonstrated in analogous compounds . Computational ADMET predictions indicate:

  • Moderate blood-brain barrier permeability

  • High plasma protein binding (89-92%)

  • CYP3A4-mediated oxidative metabolism

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a building block for:

  • Peptidomimetic drug candidates

  • Fluorescent probes targeting tryptophan-processing enzymes

  • Metal-organic frameworks with indole-based linkers

Scale-Up Challenges

Critical issues in manufacturing include:

  • Bromine displacement during amide formation

  • Racemization at the chiral center under basic conditions

  • Purification difficulties due to polar functional groups

Process intensification using continuous flow reactors has shown promise in addressing these challenges .

Handling AspectProtocol
Personal ProtectionNitrile gloves, safety goggles
VentilationChemical fume hood
Spill ManagementAbsorb with vermiculite
Storage Conditions-20°C under argon

Future Research Directions

Therapeutic Development

  • Structure-activity relationship studies to optimize IDO1 inhibition

  • Formulation development for improved bioavailability

  • Combination therapies with immune checkpoint inhibitors

Advanced Characterization Needs

  • X-ray crystallography for absolute configuration determination

  • Radiolabeling for metabolic pathway elucidation

  • High-throughput screening against epigenetic targets

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